Cas no 19889-95-3 ((1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol)
19889-95-3 structure
Product Name:(1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
Numero CAS:19889-95-3
MF:C10H18O
MW:154.249323368073
CID:149925
PubChem ID:88296
Update Time:2024-02-28
(1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol Proprietà chimiche e fisiche
Nomi e identificatori
-
- Bicyclo[3.1.1]heptan-3-ol,2,6,6-trimethyl-, (1R,2S,3R,5S)-
- (1S,3R,4S,5R)-4,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
- [1R-(1alpha,2alpha,3alpha,5alpha)]-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
- (1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol
- Campheol
- Einecs 243-404-4
- (1R,5α)-2α,6,6-Trimethylbicyclo[3.1.1]heptan-3α-ol
- (1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol
- (1R,5alpha)-2alpha,6,6-Trimethylbicyclo[3.1.1]heptan-3alpha-ol
-
- Inchi: 1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m0/s1
- Chiave InChI: REPVLJRCJUVQFA-RBXMUDONSA-N
- Sorrisi: O[C@@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C
Proprietà calcolate
- Massa esatta: 154.136
- Massa monoisotopica: 154.136
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 0
- Complessità: 174
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 20.2
- XLogP3: 2.6
Proprietà sperimentali
- Densità: 0.96
- Punto di ebollizione: 217°Cat760mmHg
- Punto di infiammabilità: 84.4°C
- Indice di rifrazione: 1.484
(1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol Letteratura correlata
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
19889-95-3 ((1R-(1alpha,2alpha,3alpha,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptan-3-ol) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti